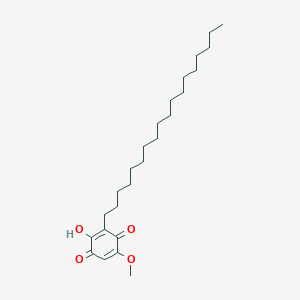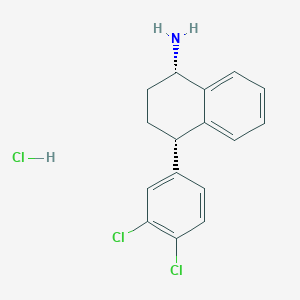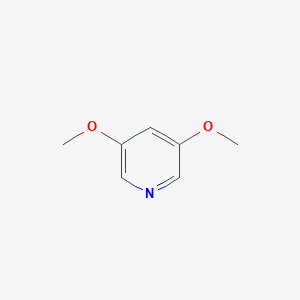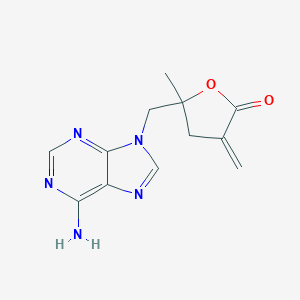![molecular formula C19H27NO3 B018342 (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate CAS No. 101711-00-6](/img/structure/B18342.png)
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-butanoate, also known as tropacocaine, is a synthetic compound that belongs to the class of tropane alkaloids. It is a derivative of cocaine and has been studied extensively for its potential applications in medicinal chemistry and neuroscience research.
Mecanismo De Acción
Tropacocaine acts as a competitive inhibitor of the dopamine transporter, preventing the reuptake of dopamine from the synaptic cleft and increasing the concentration of dopamine in the brain. This mechanism of action is similar to that of cocaine, but (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has been shown to have a lower abuse potential and fewer side effects.
Efectos Bioquímicos Y Fisiológicos
Tropacocaine has been shown to increase locomotor activity and induce hyperactivity in animal models. It has also been shown to produce rewarding effects in animal studies, indicating its potential as a drug of abuse. However, (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has been shown to have a lower potency and shorter duration of action than cocaine, making it a safer alternative for research purposes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Tropacocaine has several advantages for lab experiments, including its high purity and specificity for dopamine transporters. It also has fewer side effects and a lower abuse potential than cocaine, making it a safer alternative for animal studies. However, (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate has a shorter duration of action than cocaine, which may limit its usefulness in certain experiments.
Direcciones Futuras
There are several future directions for research on (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate, including its potential as a therapeutic agent for neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). Tropacocaine has also been studied for its potential as a tool for studying the mechanisms of addiction and drug abuse. Further research is needed to fully understand the pharmacological effects of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate and its potential applications in medicinal chemistry and neuroscience.
Métodos De Síntesis
Tropacocaine can be synthesized by reacting tropinone with phenylacetic acid in the presence of a reducing agent such as lithium aluminum hydride. The resulting product can be further purified through recrystallization and chromatography techniques. This synthesis method has been optimized to yield high purity and high yield of (7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate.
Aplicaciones Científicas De Investigación
Tropacocaine has been used in various scientific research applications, including as a reference compound for testing the specificity of cocaine binding sites. It has also been used as a tool to study the structure-activity relationships of tropane alkaloids and their interactions with neurotransmitter transporters. Tropacocaine has been shown to have a high affinity for the dopamine transporter, making it a useful tool for studying dopamine signaling in the brain.
Propiedades
Número CAS |
101711-00-6 |
|---|---|
Nombre del producto |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Fórmula molecular |
C19H27NO3 |
Peso molecular |
317.4 g/mol |
Nombre IUPAC |
(2-methyl-1-azabicyclo[2.2.2]octan-3-yl) 2-hydroxy-3-methyl-2-phenylbutanoate |
InChI |
InChI=1S/C19H27NO3/c1-13(2)19(22,16-7-5-4-6-8-16)18(21)23-17-14(3)20-11-9-15(17)10-12-20/h4-8,13-15,17,22H,9-12H2,1-3H3 |
Clave InChI |
MLORIUYYKBHBAX-UHFFFAOYSA-N |
SMILES |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
SMILES canónico |
CC1C(C2CCN1CC2)OC(=O)C(C3=CC=CC=C3)(C(C)C)O |
Sinónimos |
(7-methyl-1-azabicyclo[2.2.2]oct-8-yl) 2-hydroxy-3-methyl-2-phenyl-but anoate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



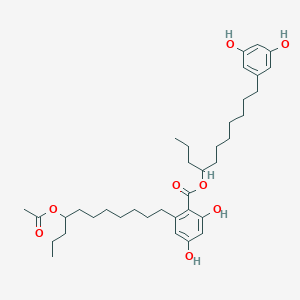
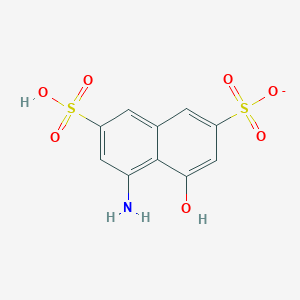
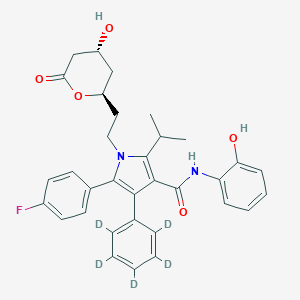
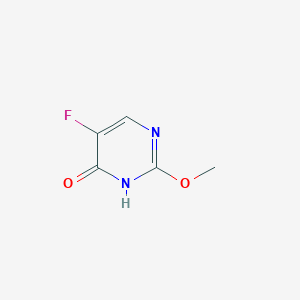
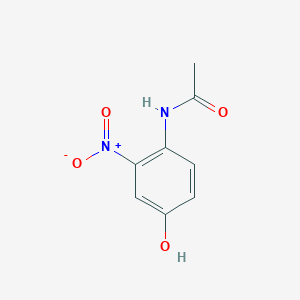

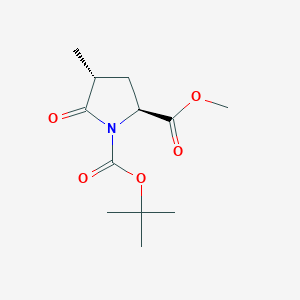
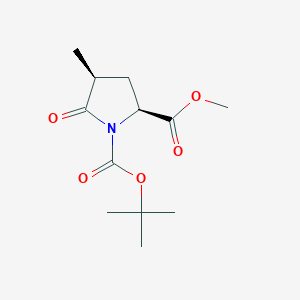
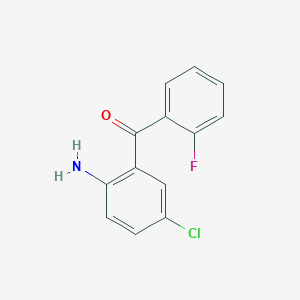
![Bicyclo[4.1.0]heptane-7-carboxamide, (1alpha,6alpha,7alpha)-(9CI)](/img/structure/B18291.png)
